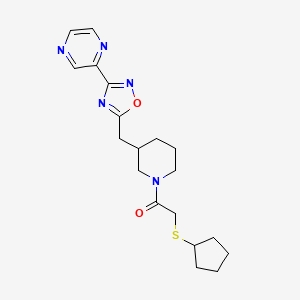

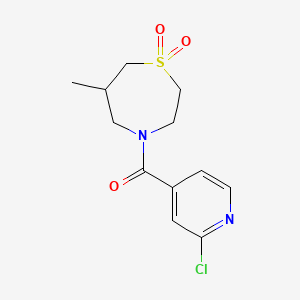

5-methyl-N-(4-(thiazol-2-yloxy)benzyl)pyrazine-2-carboxamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Molecular Structure Analysis

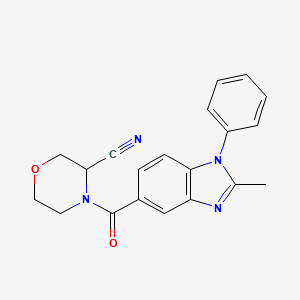

The molecular structure of 5-methyl-N-(4-(thiazol-2-yloxy)benzyl)pyrazine-2-carboxamide is characterized by the presence of a thiazole ring. Thiazole is a heterocyclic organic compound which has a five-membered ring containing three carbon, one sulfur, and one nitrogen atoms . The thiazole ring is planar, and its aromaticity is characterized by the delocalization of a lone pair of π-electrons of the sulfur atom .Physical And Chemical Properties Analysis

Thiazole, a key component of this compound, is slightly soluble in water, soluble in alcohol and ether, and sparingly soluble in organic solvents and dyes . It is a clear pale yellow liquid with a boiling point of 116–118°C and specific gravity 1.2 .Applications De Recherche Scientifique

Antiviral Applications

A study explored the synthesis of benzamide-based 5-aminopyrazoles and their derivatives, demonstrating remarkable anti-avian influenza virus activity. The compounds synthesized showed significant antiviral activities against the H5N1 subtype, highlighting their potential in treating bird flu influenza (Hebishy, Salama, & Elgemeie, 2020).

Anticancer Properties

Research into pyrazine derivatives has also shown promising anticancer activities. For example, a study on the synthesis, spectral characterization, and evaluation of a pyrazine carboxamide derivative demonstrated significant antibacterial, antifungal, and anticancer activities, particularly against MDA-MB-231 breast cancer cells (Senthilkumar, Umarani, & Satheesh, 2021). Another study outlined the synthesis of novel pyrazolo[3,4-d]pyrimidine and pyrazole derivatives as anti-tumor agents, showing significant effects in cancer cell lines (Nassar, Atta-Allah, & Elgazwy, 2015).

Antibacterial and Antifungal Applications

The antibacterial and antifungal activities of pyrazine derivatives have been documented in various studies. For instance, N-[4-(1,3-Benzothiazol-2-ylcarbamoyl)phenyl]pyrazine-2-carboxamide was synthesized and screened for its antibacterial and antifungal properties, showcasing the potential for developing new antimicrobial agents (Senthilkumar, Umarani, & Satheesh, 2021).

Synthesis and Characterization for Potential Applications

The synthesis and characterization of pyrazine derivatives have led to the discovery of compounds with various biological activities. For example, the design and synthesis of 2-amino benzo[d]thiazolyl substituted pyrazol-5-ones were studied for their promising antibacterial agents, indicating the scope for further pharmacological exploration (Palkar et al., 2017).

Orientations Futures

The future directions of research on 5-methyl-N-(4-(thiazol-2-yloxy)benzyl)pyrazine-2-carboxamide could include further exploration of its synthesis methods, chemical reactions, mechanism of action, and potential applications in various fields. Given the biological activities observed in related thiazole derivatives , it could be of interest to investigate these aspects in the context of this compound as well.

Mécanisme D'action

Target of Action

The compound “5-methyl-N-(4-(thiazol-2-yloxy)benzyl)pyrazine-2-carboxamide” contains a thiazole ring . Thiazole derivatives have been found to exhibit a wide range of biological activities, including antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic effects . The specific targets of this compound would depend on its exact structure and functional groups.

Mode of Action

The mode of action of “this compound” would depend on its specific targets. Thiazole derivatives can interact with various enzymes and receptors in the body, leading to changes in cellular processes .

Biochemical Pathways

The affected biochemical pathways would depend on the specific targets of “this compound”. Thiazole derivatives can influence a variety of biochemical pathways due to their diverse biological activities .

Pharmacokinetics

The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of “this compound” would depend on its chemical structure. Thiazole itself is slightly soluble in water, soluble in alcohol and ether, and sparingly soluble in organic solvents and dyes .

Analyse Biochimique

Biochemical Properties

Thiazole derivatives have been found to interact with a variety of enzymes, proteins, and other biomolecules . The nature of these interactions often involves the thiazole ring, which can undergo electrophilic substitution and nucleophilic substitution .

Cellular Effects

Thiazole derivatives have been found to have diverse biological activities, including antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic effects . These effects suggest that 5-methyl-N-(4-(thiazol-2-yloxy)benzyl)pyrazine-2-carboxamide may influence cell function in a variety of ways.

Molecular Mechanism

Thiazole derivatives are known to exert their effects at the molecular level through a variety of mechanisms, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .

Propriétés

IUPAC Name |

5-methyl-N-[[4-(1,3-thiazol-2-yloxy)phenyl]methyl]pyrazine-2-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H14N4O2S/c1-11-8-19-14(10-18-11)15(21)20-9-12-2-4-13(5-3-12)22-16-17-6-7-23-16/h2-8,10H,9H2,1H3,(H,20,21) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XWKKOYCLRFKRLT-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CN=C(C=N1)C(=O)NCC2=CC=C(C=C2)OC3=NC=CS3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H14N4O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

326.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![8-((4-Fluorophenyl)sulfonyl)-4-(thiophen-2-ylsulfonyl)-1-oxa-4,8-diazaspiro[4.5]decane](/img/structure/B2709916.png)

![N-[[6-(Trifluoromethyl)pyridin-3-yl]methyl]but-2-ynamide](/img/structure/B2709919.png)

![benzo[d][1,3]dioxol-5-yl((1R,5S)-8-azabicyclo[3.2.1]oct-2-en-8-yl)methanone](/img/structure/B2709926.png)

![2-ethoxy-N-(1-(1-(4-fluorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)-3-methyl-1H-pyrazol-5-yl)benzamide](/img/structure/B2709927.png)

![[4-(3-Fluoropropoxy)phenyl]methanol](/img/structure/B2709930.png)

![2-(benzo[d][1,3]dioxol-5-yl)-N-(2-(diethylamino)ethyl)-N-(4-fluorobenzo[d]thiazol-2-yl)acetamide hydrochloride](/img/structure/B2709932.png)